molecular formula C13H20ClNO3 B2756248 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 2375272-90-3

2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride

Cat. No. B2756248
CAS RN: 2375272-90-3
M. Wt: 273.76
InChI Key: GZUMOILSFYOWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied due to its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer researchers, and since then, it has been used in numerous scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Scientific Research Applications

Metabolic Pathways and Cytochrome P450 Enzyme Involvement

Research on dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds, such as NBOMe derivatives, sheds light on their metabolism by cytochrome P450 enzymes. These studies aim to understand the metabolic pathways leading to their transformation into various metabolites, providing crucial information for toxicology and therapeutic potential assessments. The identification of the main enzymes involved in the metabolism of these compounds, such as CYP3A4 and CYP2D6, is essential for predicting drug-drug interactions and understanding their pharmacokinetics (Nielsen et al., 2017).

Identification and Characterization of Novel Psychoactive Substances

The analytical characterization of novel synthetic hallucinogenic compounds, including NBOMe and NBOH derivatives, is crucial for law enforcement and public health agencies. These studies involve identifying the chemical structure, synthesis pathways, and potential psychoactive effects of new substances entering the recreational drug market. Analytical techniques such as mass spectrometry and NMR spectroscopy are employed to elucidate the molecular structure and to assess their similarity to known psychoactive compounds (Zuba & Sekuła, 2013).

Neuropharmacology and Receptor Binding Studies

Investigations into the neuropharmacology of hallucinogens, including 2C compounds and their derivatives, focus on understanding their binding affinity to serotonin receptors and their effects on animal behavior. These studies provide insights into the mechanisms underlying the psychoactive effects of these compounds and their potential therapeutic applications for psychiatric disorders. Comparative studies between different derivatives allow for a deeper understanding of structure-activity relationships and their implications for receptor specificity and drug design (Elmore et al., 2018).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of compounds containing dimethoxyphenyl groups focuses on developing new synthetic methodologies and understanding the reactivity of these molecules. Studies in this area can lead to the discovery of new chemical reactions and the development of compounds with potential pharmacological applications. The exploration of novel synthetic routes and the characterization of the resulting compounds are fundamental for expanding the chemical space of psychoactive substances and for the development of new therapeutic agents (Tomilov et al., 1990).

properties

IUPAC Name

2-(4-cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-15-11-7-9(5-6-14)8-12(16-2)13(11)17-10-3-4-10;/h7-8,10H,3-6,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUMOILSFYOWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2CC2)OC)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.